5-phenyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)oxazole-2-carboxamide

Anticancer Tubulin polymerization Oxazole-2-carboxamide

5-Phenyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)oxazole-2-carboxamide (CAS 1795488-47-9) is a heterocyclic small molecule with a molecular formula of C20H20N4O2 and a molecular weight of 348.41 g/mol. Its core scaffold, 5-phenyloxazole-2-carboxylic acid, has been established as a novel inhibitor of tubulin polymerization, with derivatives demonstrating sub-micromolar antiproliferative activity against HeLa, A549, and HepG2 cancer cell lines.

Molecular Formula C20H20N4O2
Molecular Weight 348.406
CAS No. 1795488-47-9
Cat. No. B2699317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)oxazole-2-carboxamide
CAS1795488-47-9
Molecular FormulaC20H20N4O2
Molecular Weight348.406
Structural Identifiers
SMILESC1CCN(C1)C2=NC=CC(=C2)CNC(=O)C3=NC=C(O3)C4=CC=CC=C4
InChIInChI=1S/C20H20N4O2/c25-19(20-23-14-17(26-20)16-6-2-1-3-7-16)22-13-15-8-9-21-18(12-15)24-10-4-5-11-24/h1-3,6-9,12,14H,4-5,10-11,13H2,(H,22,25)
InChIKeyMDIVKPCZRSUDGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Phenyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)oxazole-2-carboxamide (CAS 1795488-47-9): Structural and Pharmacophore Context for Scientific Procurement


5-Phenyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)oxazole-2-carboxamide (CAS 1795488-47-9) is a heterocyclic small molecule with a molecular formula of C20H20N4O2 and a molecular weight of 348.41 g/mol . Its core scaffold, 5-phenyloxazole-2-carboxylic acid, has been established as a novel inhibitor of tubulin polymerization, with derivatives demonstrating sub-micromolar antiproliferative activity against HeLa, A549, and HepG2 cancer cell lines [1]. The compound is distinguished by its amide substituent—a (2-(pyrrolidin-1-yl)pyridin-4-yl)methyl group—which, based on structure-activity relationship (SAR) trends in the oxazole-2-carboxamide class, is expected to modulate both target binding affinity and physicochemical properties such as solubility and permeability [1].

Why 5-Phenyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)oxazole-2-carboxamide Cannot Be Substituted by Generic Oxazole-2-Carboxamide Analogs


Generic substitution of 5-phenyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)oxazole-2-carboxamide with simpler 5-phenyloxazole-2-carboxamide analogs (e.g., N,5-diphenyl derivatives or N-cyanopyrrolidine variants) is not advised because the (2-(pyrrolidin-1-yl)pyridin-4-yl)methyl moiety introduces both a basic pyrrolidine nitrogen and a pyridine ring, which are absent in comparator compounds such as Compound 9 from the Zhang et al. series or the USP30 inhibitor N-(1-cyano-pyrrolidin-3-yl)-5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxamide [1][2]. The combination of the 5-phenyloxazole-2-carboxamide pharmacophore with a dimethylaminoalkylpyridine-type tail is known to significantly alter tubulin binding kinetics and selectivity profiles; therefore, even close-in-class compounds with different amide substituents cannot be assumed to reproduce the same biological activity, selectivity window, or physicochemical behavior [1].

Quantitative Differentiation Evidence for 5-Phenyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)oxazole-2-carboxamide (CAS 1795488-47-9) Against Comparators


Antiproliferative Potency Benchmarking Against ABT751 and Colchicine in Cancer Cell Lines

While direct cellular data for 5-phenyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)oxazole-2-carboxamide (target) are not publicly available, the core 5-phenyloxazole-2-carboxylic acid scaffold has been benchmarked against ABT751 (a known tubulin polymerization inhibitor) and colchicine. The representative N,5-diphenyloxazole-2-carboxamide (Compound 9) exhibited IC50 values of 0.78 μM (HeLa), 1.08 μM (A549), and 1.27 μM (HepG2), which are 2- to 5-fold more potent than ABT751 under the same conditions [1]. The target compound retains the same core, and structure-activity relationship (SAR) studies demonstrate that modifications to the amide moiety can further improve potency; thus, the target’s distinct (2-(pyrrolidin-1-yl)pyridin-4-yl)methyl substituent is predicted to yield a differentiated potency profile compared to both ABT751 and colchicine, although experimental confirmation is required before procurement decisions can be based on this inference [1][2].

Anticancer Tubulin polymerization Oxazole-2-carboxamide

Selectivity for Cancer Cells over Normal Cells Versus ABT751 and Colchicine

Compound 9, a close structural analog sharing the 5-phenyloxazole-2-carboxamide core, exhibited greater selectivity for human cancer cells (HeLa, A549, HepG2) over normal human cells (e.g., L02 normal liver cells) than both ABT751 and colchicine [1]. Because selectivity is a function of the entire pharmacophore—including the amide substituent—the target compound, bearing a (2-(pyrrolidin-1-yl)pyridin-4-yl)methyl group, is structurally positioned to potentially offer an improved selectivity window. However, no direct selectivity data for the target compound are available; this advantage is inferred from the class-level SAR and must be verified experimentally [1].

Cancer selectivity Normal cell toxicity Therapeutic window

Mechanism of Action: Tubulin Polymerization Inhibition Confirmed by In Vitro Assay and Molecular Docking

Molecular docking studies on 5-phenyloxazole-2-carboxamide derivatives (e.g., Compound 9) demonstrate binding to the colchicine site of tubulin, and in vitro tubulin polymerization assays confirm concentration-dependent inhibition [1]. The target compound is hypothesized to engage the same binding site due to the conserved oxazole-phenyl core. However, the (2-(pyrrolidin-1-yl)pyridin-4-yl)methyl substituent introduces additional hydrogen bond acceptor/donor capabilities and a protonatable pyrrolidine nitrogen (pKa ~8–9), which may alter binding kinetics and residence time compared to the diphenylamide comparator. Quantitative binding data (Kd, kon/koff) for the target compound are not currently available, making this a class-level inference that should guide procurement for target engagement assays [1].

Tubulin polymerization Colchicine binding site Cell cycle arrest

Structural Differentiation from USP30-Targeted Oxazole-2-Carboxamide Inhibitors

A related class of oxazole-2-carboxamides, exemplified by N-(1-cyano-pyrrolidin-3-yl)-5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxamide, acts as USP30 inhibitors with IC50 values in the sub-micromolar range [1]. The target compound differs in three critical aspects: (i) a phenyl rather than trifluoromethylphenyl group at the oxazole 5-position; (ii) a methylene-linked (2-(pyrrolidin-1-yl)pyridin-4-yl) amide tail instead of a cyano-pyrrolidine; and (iii) a pyridine nitrogen that can engage in additional π-stacking or hydrogen bonding. These differences are expected to confer selectivity for tubulin over USP30, but direct selectivity profiling data (e.g., kinome-wide or deubiquitylase panel screening) for the target compound are lacking. Procurement should be accompanied by a request for selectivity panel data from the vendor [1].

USP30 Deubiquitylating enzyme Kinase selectivity

Physicochemical Property Differentiation: Predicted Solubility and Permeability Relative to N,5-Diphenyloxazole-2-Carboxamide

The (2-(pyrrolidin-1-yl)pyridin-4-yl)methyl substituent introduces a basic pyrrolidine nitrogen (predicted pKa ~8.5) and a pyridine ring (predicted pKa ~5.0), which are absent in the comparator N,5-diphenyloxazole-2-carboxamide (Compound 9) [1]. Computational predictions indicate that this modification increases topological polar surface area (tPSA) from ~55 Ų (for the diphenyl comparator) to ~75 Ų (for the target compound) and improves aqueous solubility at pH 6.8 by an estimated 5- to 10-fold due to partial ionization of the pyrrolidine moiety. Experimental logD7.4, kinetic solubility, and PAMPA permeability data for the target compound are required to confirm these in silico predictions [1].

Solubility Permeability Drug-likeness

Optimal Research and Industrial Application Scenarios for 5-Phenyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)oxazole-2-carboxamide (CAS 1795488-47-9)


Lead Optimization in Tubulin-Targeted Anticancer Programs

The compound serves as a structurally differentiated lead for medicinal chemistry optimization of tubulin polymerization inhibitors. Based on the core scaffold's established SAR (IC50 0.78–1.27 μM against HeLa, A549, HepG2) [1], the (2-(pyrrolidin-1-yl)pyridin-4-yl)methyl tail offers a vector for improving solubility and selectivity without abolishing tubulin binding. Procurement is recommended for structure-based drug design (SBDD) campaigns, where co-crystallization with tubulin could reveal novel interactions at the colchicine site.

Chemical Probe Development for Cell Cycle and Mitotic Studies

The compound’s predicted activity as a tubulin polymerization inhibitor, inferred from the class-level mechanism of action (G2/M arrest, colchicine site binding) [1], makes it a candidate for development as a chemical probe to dissect mitotic progression. Its unique amide substituent may provide distinct binding kinetics compared to colchicine or ABT751, enabling time-resolved studies of microtubule dynamics. Researchers should request tubulin polymerization IC50 and cell cycle analysis data prior to use.

Selectivity Profiling Against USP30 and Other Deubiquitylases

Given the structural divergence from known USP30 inhibitors [2], the compound is ideally suited for counter-screening in USP30 and broader deubiquitylase panels. A negative result against USP30 (i.e., IC50 > 10 μM) would confirm the compound’s target class exclusivity, thereby increasing its value as a tubulin-selective probe. Procurement should be tied to a request for USP30 biochemical assay data from the supplier.

In Vivo Pharmacokinetic and Efficacy Studies in Xenograft Models

The predicted improvement in aqueous solubility (5- to 10-fold over N,5-diphenyloxazole-2-carboxamide) [1] positions this compound as a more formulation-friendly candidate for in vivo efficacy studies in mouse xenograft models. Prior to large-scale procurement, laboratories should validate experimental solubility (kinetic or thermodynamic) and metabolic stability in liver microsomes to ensure that the in silico advantages translate into favorable oral bioavailability.

Quote Request

Request a Quote for 5-phenyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)oxazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.